molecular formula C22H18Cl2N2O B11081444 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No.: B11081444
M. Wt: 397.3 g/mol
InChI Key: XPFUJUWJZQHDOY-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole is a chemical compound with a complex structure that includes a benzimidazole core substituted with a 2,4-dichlorophenoxy group and a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole typically involves the reaction of 2-methyl-1H-benzimidazole with 2,4-dichlorophenoxy methyl chloride in the presence of a strong base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dichlorophenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c1-15-6-2-3-7-16(15)13-26-20-9-5-4-8-19(20)25-22(26)14-27-21-11-10-17(23)12-18(21)24/h2-12H,13-14H2,1H3

InChI Key

XPFUJUWJZQHDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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